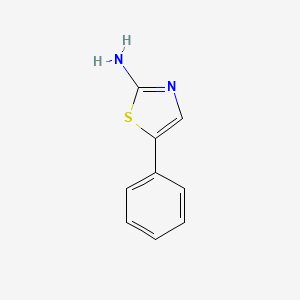

5-Phenylthiazol-2-amine

Descripción

Overview of Thiazole (B1198619) Heterocycles in Chemical and Biological Sciences

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. wikipedia.org This ring system is a versatile scaffold in the development of various drugs and biologically active agents. nih.govwisdomlib.org The aromatic nature of the thiazole ring, arising from the delocalization of π-electrons, allows for a variety of chemical reactions, making it a valuable building block in synthetic chemistry. nih.govjchemlett.com

In medicinal chemistry, the thiazole moiety is a key component in numerous compounds with a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trtandfonline.comkuey.net Its presence in several FDA-approved drugs underscores its clinical relevance. fabad.org.tr The structural flexibility and electronic properties of the thiazole scaffold contribute to its strong binding affinity for various biological targets. jneonatalsurg.com Beyond pharmaceuticals, thiazole derivatives are also utilized in materials science, finding applications in the development of dyes and photographic materials. tandfonline.com

The chemistry of thiazoles, particularly 2-aminothiazole (B372263) derivatives, has been extensively developed since the foundational work of Hofmann, Hantzsch, and Bogert in 1887. tandfonline.com 2-Aminothiazole serves as a fundamental building block for the synthesis of a wide array of compounds, including sulfur drugs, biocides, and fungicides. nih.gov Historically, these derivatives have been synthesized through methods like the Hantzsch thiazole synthesis, which involves the condensation of an alpha-halo ketone with a thiourea (B124793). wikipedia.orgrsc.org Research over the years has focused on modifying the 2-aminothiazole structure to generate new molecules with enhanced biological activities. analis.com.my

Structural Features and Core Thiazole Scaffolding of 5-Phenylthiazol-2-amine

The specific arrangement of substituents on the thiazole ring dictates the compound's properties and biological activity. In this compound, the phenyl and amino groups are positioned at key locations on the thiazole core.

The systematic IUPAC name for this compound is 5-phenyl-1,3-thiazol-2-amine. nih.gov Its chemical formula is C9H8N2S. nih.gov The core structure is a thiazole ring, which is a five-membered aromatic ring containing a sulfur atom and a nitrogen atom at positions 1 and 3, respectively. analis.com.my

Table 1: General Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H8N2S |

| IUPAC Name | 5-phenyl-1,3-thiazol-2-amine |

| Synonyms | 2-Amino-5-phenylthiazole |

This table provides a summary of the basic structural and identifying information for this compound.

The positions of the phenyl and amino groups on the thiazole ring are crucial for the molecule's reactivity and biological interactions. The π-electron density of the thiazole ring makes the C-5 position susceptible to electrophilic substitution. nih.govencyclopedia.pub The presence of a phenyl group at this position can influence the electronic properties and steric interactions of the molecule. For instance, in some thiazole derivatives, a phenyl ring at the 5-position has been identified as an essential requirement for certain biological activities. nih.gov

The amino group at the C-2 position is a key functional group that can be readily modified, making it a versatile handle for synthesizing a variety of derivatives. nih.govmdpi.com The reactivity at this position allows for the introduction of different substituents to modulate the compound's properties. nih.gov For example, the amino group can be acylated to form amides, a common strategy in the structural modification of 2-aminothiazoles to develop new therapeutic agents. mdpi.com Furthermore, the presence of an amino group at the 2-position can facilitate electrophilic substitution at the 5-position. jneonatalsurg.com

Research Trajectory and Current Focus Areas for this compound

Research on this compound and its derivatives has evolved, with current studies exploring its potential in various therapeutic areas. A significant area of investigation is its application as an inhibitor of specific enzymes. For example, derivatives of this compound have been designed and synthesized as potent inhibitors of Glutathione S-Transferase Omega 1 (GSTO1-1), a potential drug target for cancer therapy. acs.orgresearchgate.netosti.gov

More recently, research has focused on developing this compound derivatives as novel inhibitors of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) for their potential antitumor activity. nih.gov Studies have shown that certain derivatives can inhibit the PI3K/AKT pathway, leading to cancer cell apoptosis and cell cycle arrest. nih.gov Additionally, the antimicrobial properties of compounds incorporating the this compound moiety are being explored. researchgate.net These research efforts highlight the ongoing interest in this compound as a scaffold for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLUWQIENURREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192383 | |

| Record name | 5-Phenylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39136-63-5 | |

| Record name | 5-Phenyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39136-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylthiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039136635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylthiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Phenylthiazol-2-amine and its Derivatives

The construction of the 5-phenyl-2-aminothiazole core is primarily achieved through condensation and cyclization reactions. These methods involve the strategic combination of precursors that ultimately form the five-membered thiazole (B1198619) ring.

Condensation reactions are the most prevalent methods for synthesizing the 2-aminothiazole (B372263) ring system. These typically involve the reaction of a thiourea (B124793) or a derivative with a carbonyl compound containing a suitable leaving group on the α-carbon.

The most traditional and widely utilized method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of thiourea with an α-haloketone or α-haloaldehyde. tandfonline.comclockss.org For the synthesis of this compound, the reaction proceeds between thiourea and an α-halo-acetophenone, such as 2-bromo-1-phenylethanone. This reaction is efficient and typically produces the target 2-aminothiazole with no by-products. tandfonline.com

The process can be carried out as a one-pot synthesis where the α-halogenation of the ketone and the subsequent cyclization with thiourea occur sequentially in the same reaction vessel. clockss.org For instance, a facile one-pot procedure has been developed using aromatic methyl ketones (like acetophenone), thiourea, and copper(II) bromide. The CuBr₂ facilitates the initial α-bromination of the ketone, which then readily cyclizes with thiourea. clockss.org The choice of solvent significantly impacts the reaction yield, with ethyl acetate (B1210297) (EtOAc) often providing the best results. clockss.org

Table 1: Effect of Solvent on the Synthesis of 4-Phenylthiazol-2-amine

| Entry | Solvent | Condition | Yield (%) | Reference |

| 1 | EtOAc | Reflux | 87 | clockss.org |

| 2 | MeOH | Reflux | 80 | clockss.org |

| 3 | EtOH | Reflux | 81 | clockss.org |

| 4 | THF | Reflux | 45 | clockss.org |

| 5 | MeCN | Reflux | 35 | clockss.org |

| 6 | CHCl₃ | Reflux | 0 | clockss.org |

The classical approach involves heating a mixture of the ketone, thiourea, and iodine overnight on a steam bath. jpionline.org After the reaction, unreacted materials are removed, and the product is isolated by making the solution basic with ammonium (B1175870) hydroxide, which causes the 2-aminothiazole to precipitate. jpionline.org

To create more environmentally benign and efficient synthetic routes, solid-supported catalysts have been employed. One such catalyst is silica-supported sodium bisulfate (NaHSO₄-SiO₂), which serves as a reusable, heterogeneous catalyst for the synthesis of 2-amino-5-aryl thiazoles. rjpbcs.comnih.gov This method allows the reaction to proceed under solvent-free conditions, often with microwave irradiation to accelerate the reaction time. rjpbcs.com

The reaction involves grinding a substituted acetophenone (B1666503) with thiourea and the NaHSO₄-SiO₂ catalyst, followed by microwave heating for a short duration (10-15 minutes). rjpbcs.com This approach offers significant advantages over conventional heating methods, which typically require several hours of reflux in a solvent like ethanol (B145695). rjpbcs.com

Table 2: Comparison of Conventional vs. Microwave Synthesis using NaHSO₄-SiO₂

| Method | Reaction Time | Yield (%) | Reference |

| Conventional (Reflux in Ethanol) | 8 hours | Lower | rjpbcs.com |

| Microwave (Solvent-free) | 10-15 minutes | Higher | rjpbcs.com |

The NaHSO₄-SiO₂ catalyst is easily prepared from readily available and inexpensive sodium bisulfate and silica (B1680970) gel. nih.gov Its heterogeneous nature allows for simple recovery by filtration and subsequent reuse, aligning with the principles of green chemistry. core.ac.uk

Cyclization reactions form the core of thiazole synthesis, where acyclic precursors are induced to form the heterocyclic ring. These methods can be adapted to produce a variety of substituted thiazoles.

A variation of the Hantzsch synthesis allows for the preparation of 2-(substituted-amino)thiazoles by using N-substituted thioureas instead of thiourea itself. The cyclization of an N-substituted thiourea, such as N-phenylthiourea, with an α-halocarbonyl compound yields a 2-N-substituted aminothiazole. tandfonline.comclockss.org This reaction also proceeds efficiently in a one-pot manner using CuBr₂ to generate the α-bromoketone in situ from the corresponding aryl methyl ketone. clockss.org This method has been successfully applied to a range of N-substituted thioureas and aryl ketones, producing the desired products in good to excellent yields (68-88%). clockss.org For example, the reaction of 4'-fluoroacetophenone (B120862) with N-phenylthiourea yields 4-(4-fluorophenyl)-N-phenylthiazol-2-amine. clockss.org

An alternative strategy to obtain this compound involves introducing the phenyl group onto a pre-existing 2-aminothiazole ring. ontosight.ai This can be accomplished through a two-step sequence that begins with the halogenation of 2-aminothiazole at the 5-position, followed by a cross-coupling reaction. jocpr.com

The first step is an electrophilic substitution where 2-aminothiazole is treated with a halogenating agent like bromine (Br₂) or N-bromosuccinimide (NBS) to produce 2-amino-5-halothiazole. jocpr.comnih.gov In the subsequent step, the halide at the C5 position is displaced. Modern cross-coupling reactions, such as the Suzuki reaction, are highly effective for this transformation. The reaction of a 2-amino-5-halothiazole (e.g., 2-amino-5-bromothiazole) with a phenylboronic acid derivative in the presence of a palladium catalyst can form the C-C bond, yielding the 5-phenyl-2-aminothiazole derivative. nih.gov For example, 2-amino-5-bromothiazole has been successfully coupled with 4-fluorophenylboronic acid to produce the corresponding 5-aryl-2-aminothiazole derivative. nih.gov

Cyclization Reactions

Advanced Synthetic Techniques

To improve reaction efficiency, yield, and environmental footprint, several advanced synthetic techniques have been applied to the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of 2-amino-5-phenylthiazole derivatives has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods. For example, the reaction of phenacyl bromide and thiourea can be completed in a matter of minutes with high yields when conducted under microwave conditions, often without the need for a catalyst. This rapid, solvent-free approach not only reduces reaction times from hours to minutes but also often results in cleaner products and higher yields.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 3-4 hours | 60% | |

| Microwave Irradiation | 3-4 minutes | 88% |

The Kabachnik–Fields reaction is a one-pot, three-component condensation of a primary or secondary amine, a carbonyl compound, and a dialkyl phosphite (B83602) to form α-aminophosphonates. This compound serves as the amine component in this reaction. It can be reacted with various aldehydes or ketones and diethyl phosphite to generate a library of novel α-aminophosphonate derivatives. These reactions are often catalyzed by Lewis acids or other catalysts and provide an efficient route to phosphorylated derivatives of the parent amine, which are of interest for their potential biological activities.

The use of ultrasound irradiation, or sonochemistry, offers another method to enhance reaction rates and yields in the synthesis of heterocyclic compounds. The synthesis of thiazole derivatives has been successfully achieved using this technique. The mechanism of sonochemical enhancement involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized high temperatures and pressures. This has been applied to Hantzsch-type syntheses, leading to reduced reaction times and improved yields for compounds structurally related to this compound.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dominated by the exocyclic amino group, which acts as a versatile nucleophilic handle for a wide range of chemical transformations. The thiazole ring itself can also undergo electrophilic substitution, although this is less common and typically requires harsh conditions.

The primary amino group readily undergoes acylation, sulfonylation, and condensation reactions. For instance, it can be acylated with various acid chlorides or anhydrides to form the corresponding amides. Reaction with sulfonyl chlorides yields sulfonamides.

A significant derivatization pathway involves the reaction of the amino group with aldehydes or ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines or used as intermediates for synthesizing more complex heterocyclic systems. For example, reaction with various substituted benzaldehydes in the presence of an acid catalyst yields a series of N-(substituted benzylidene)-5-phenylthiazol-2-amines.

Furthermore, the amino group can be diazotized using nitrous acid to form a diazonium salt. This intermediate is highly reactive and can undergo various Sandmeyer-type reactions to introduce a range of substituents, such as halogens, cyano, or hydroxyl groups, onto the thiazole ring at the 2-position, although this can sometimes lead to ring instability.

Table 2: Examples of Derivatization Reactions of this compound

| Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Acetic Anhydride | Acylation | N-(5-phenylthiazol-2-yl)acetamide | |

| Benzaldehyde | Schiff Base Formation | N-benzylidene-5-phenylthiazol-2-amine | |

| 4-Chlorobenzaldehyde | Schiff Base Formation | N-(4-chlorobenzylidene)-5-phenylthiazol-2-amine | |

| Diethyl phosphite, Aldehyde | Kabachnik–Fields | α-Aminophosphonate |

Reactions at the Amino Group

The amino group at the 2-position of the 5-phenylthiazole (B154837) core is a key site for a variety of chemical modifications, including nucleophilic substitution, acylation, and condensation reactions. These transformations allow for the introduction of diverse functional groups, leading to the synthesis of novel derivatives.

Nucleophilic Substitution with Electrophiles (e.g., Alkyl Halides) to form N-alkylated Products

The primary amino group of this compound can act as a nucleophile and react with electrophiles such as alkyl halides to yield N-alkylated products. This reaction is a common strategy for introducing alkyl chains onto the thiazole scaffold. The process typically involves the nucleophilic attack of the amine on the alkyl halide, leading to the formation of a new carbon-nitrogen bond. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.netgoogle.com The choice of solvent and base can influence the reaction's efficiency. For instance, acetonitrile (B52724) is a commonly used solvent for such alkylations. researchgate.net The use of a solid-supported base like potassium on alumina (B75360) has also been reported to facilitate the N-alkylation of amines at room temperature. researchgate.net While direct examples with this compound are not extensively detailed in the provided literature, the general principles of N-alkylation of aminothiazoles are well-established. researchgate.netgoogle.comacs.org

| Electrophile | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Alkyl Halide | Al2O3-OK | Acetonitrile | Room Temperature, 1-7 h | N-alkyl-2-aminothiazole | Good | researchgate.net |

| Alkyl Bromide | Cesium Hydroxide | DMSO or DMF | Room Temperature | Secondary Amine | High | google.com |

Acylation with Acylating Agents to yield N-acylated Derivatives

Acylation of the amino group of this compound is a widely employed transformation to produce N-acylated derivatives. This reaction typically involves the use of acylating agents like acyl chlorides or acid anhydrides. nih.govtandfonline.commdpi.com The reaction proceeds through a nucleophilic addition-elimination mechanism where the amino group attacks the carbonyl carbon of the acylating agent. savemyexams.com The use of a base, such as pyridine (B92270) or triethylamine, is common to scavenge the acidic byproduct (e.g., HCl) and drive the reaction to completion. nih.govresearchgate.net For example, 2-amino-4-phenylthiazole (B127512) can be acylated with various acyl halides in dry pyridine to produce the corresponding amides in high yields. nih.gov Similarly, the acylation of 2-aminothiazole derivatives with chloroacetyl chloride can be achieved using potassium carbonate as a base. nih.gov The Schotten-Baumann reaction conditions, which involve an amine, an acyl chloride, and a base, are also applicable for the acylation of aminothiazoles. bohrium.com

| Acylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Acetic Anhydride | - | Solvent-free | 70-75 °C, 2 h | N-acetyl-5-(4-acetylphenylazo)-4-phenylthiazole | 74 | nih.gov |

| Benzoyl Chloride | Triethylamine | DMF | - | N-benzoyl-5-(4-acetylphenylazo)-4-phenylthiazole | - | mdpi.com |

| Chloroacetyl Chloride | Triethylamine | DMF | - | N-(5-(4-acetylphenylazo)-4-phenylthiazol-2-yl)-2-chloroacetamide | - | mdpi.com |

| Various Acyl Halides | Pyridine | Dry Pyridine | - | N-acylated-2-amino-4-phenylthiazoles | High | nih.gov |

| 3-Chloropropanoyl chloride | Potassium Carbonate | - | - | 2-(N-(3-Chloropropanoyl)amino)thiazole derivatives | - | tandfonline.com |

Condensation Reactions with Carbonyl Compounds to form Imines or Schiff Bases

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. nih.govbiomedpharmajournal.orgresearchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netarpgweb.com The reaction is often catalyzed by an acid or a base and can be carried out under reflux conditions in a suitable solvent like ethanol. nih.govbiomedpharmajournal.org For instance, refluxing 2-amino-4-phenylthiazole with different aromatic aldehydes in ethanol has been shown to produce the corresponding 2-arylideneamino-4-phenylthiazoles in good yields. nih.gov The formation of Schiff bases is a reversible process, and the removal of water can drive the equilibrium towards the product. clockss.org Microwave irradiation has also been employed to accelerate the synthesis of imines from 2-aminothiazoles and aldehydes. clockss.orgorganic-chemistry.org

| Carbonyl Compound | Catalyst/Conditions | Solvent | Product | Yield (%) | Reference |

| Aromatic Aldehydes | Reflux | Ethanol | 2-Arylideneamino-4-phenylthiazoles | Good | nih.gov |

| Benzaldehyde | Piperidine, Reflux | Toluene | N-benzylidene-4-phenylthiazol-2-amine | 83 | clockss.org |

| Benzaldehyde | Piperidine, Microwave (100 °C, 20 min) | Ethanol | N-benzylidene-4-phenylthiazole | 92 | clockss.org |

| 2,4-dihydroxy benzaldehyde | Reflux, 4h | Methanol | 2-((4-phenylthiazol-2-ylimino)methyl)benzene-1,3-diol | - | biomedpharmajournal.org |

Reactions at the Thiazole Ring

The thiazole ring of this compound is also susceptible to chemical modifications, offering pathways to further functionalize the core structure. Key reactions include metal-catalyzed cross-coupling and diazotization followed by azo coupling.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The thiazole ring, particularly when substituted with a halogen, can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govmdpi.comarkat-usa.orgmdpi.com This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or vinyl groups. mdpi.com The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with a halide in the presence of a palladium catalyst and a base. mdpi.comnih.gov For example, the Suzuki reaction of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid has been used to synthesize N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, demonstrating the utility of this reaction in building complex molecules. nih.gov The choice of palladium catalyst and ligands is crucial for the success of these coupling reactions. arkat-usa.orgnih.gov

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 4-Fluorophenylboronic acid | Pd catalyst | - | - | 5-(4-Fluorophenyl)thiazole derivative | - | nih.gov |

| Arylboronic acid | Pd(PPh3)4 | K2CO3 | Ethanol/Water | 4-Aryl-2-(2-oxazolyl)thiazole | 45 | arkat-usa.org |

| 3,5-(Bis-trifluoromethyl)bromobenzene | Pd2dba3 / Ligand 1 | KF | Dioxane | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine derivative | 82 | nih.gov |

Diazotization and Formation of Azo Compounds

The amino group of 2-aminothiazoles can be converted to a diazonium salt through a process called diazotization. This typically involves treating the amine with nitrous acid (HONO), which is usually generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). nih.govgoogle.com The resulting diazonium salt is highly reactive and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. researchgate.netgrafiati.comjournalijar.com The C-5 position of the 2-aminothiazole ring is often the site of this electrophilic substitution. nih.govgrafiati.com For instance, diazotized 4-aminoacetophenone can be coupled with 2-amino-4-phenylthiazole in the presence of sodium acetate and ethanol to yield an azo derivative. nih.gov Similarly, 2-amino-5-phenylthiazole can be diazotized and coupled with curcumin. grafiati.com

| Diazonium Salt Source | Coupling Partner | Conditions | Product | Yield (%) | Reference |

| 4-Aminoacetophenone | 2-Amino-4-phenylthiazole | NaNO2, HCl, 0-5 °C; then Sodium Acetate, Ethanol | 5-(4-Acetylphenylazo)-2-amino-4-phenylthiazole | - | nih.gov |

| 2-Amino-5-phenylthiazole | Curcumin | NaNO2, H2SO4, 0-5 °C; then coupling | Thiazolyl-curcumin azo dye | - | grafiati.com |

| 4-Substituted anilines | N-(4-Phenylthiazol-2-yl)-2-cyanoacetamide | NaNO2, HCl, 0-5 °C; then Pyridine | N-(4-Phenylthiazol-2-yl)-2-arylhydrazono-2-cyanoacetamide | - | nih.gov |

| 2-Amino-5-nitro-4-(4-nitrophenyl)thiazole | N-phenyldiethanol amine | - | Azo dye chromophore | - | researchgate.net |

Substitution at Exocyclic Nitrogen Atom

The exocyclic amino group of this compound is a primary site for synthetic modification. It readily undergoes substitution reactions with various electrophiles, such as acyl and sulfonyl chlorides. Research has shown that in reactions involving derivatives like [5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazol-2-yl]amine, acylation and sulfonylation occur exclusively at the exocyclic nitrogen atom. researchgate.net This selective reactivity is crucial for the synthesis of specific N-substituted derivatives.

The general mechanism for these substitutions involves the nucleophilic attack of the exocyclic nitrogen on the electrophilic carbon or sulfur atom of the acyl or sulfonyl chloride, respectively. This is typically followed by the elimination of a leaving group, resulting in the formation of an amide or sulfonamide. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. mnstate.edu

For instance, the reaction with acyl chlorides leads to the formation of N-(5-phenylthiazol-2-yl)amides, while reaction with sulfonyl chlorides yields N-(5-phenylthiazol-2-yl)sulfonamides. These transformations are fundamental in diversifying the molecular structure and potential biological activity of the this compound scaffold.

| Reactant | Reagent | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| [5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazol-2-yl]amine | Acyl Chlorides | N-acylated thiazole | Exclusive substitution at the exocyclic nitrogen atom | researchgate.net |

| [5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazol-2-yl]amine | Sulfonyl Chlorides | N-sulfonylated thiazole | Exclusive substitution at the exocyclic nitrogen atom | researchgate.net |

Regioselectivity in Chemical Transformations

Regioselectivity is a significant aspect of the chemistry of this compound, particularly concerning the distinct reactivity of its endocyclic and exocyclic nitrogen atoms, as well as the carbon positions on the thiazole ring. The outcome of certain reactions can be directed by strategically protecting one of the nitrogen atoms. researchgate.net

An illustrative example is the direct arylation of the thiazole ring. The regioselectivity of this C-H activation reaction can be controlled by the placement of a protecting group, such as a benzyl (B1604629) group, on either the endocyclic or exocyclic nitrogen of N-phenyl-thiazol-2-amine. researchgate.net When the endocyclic nitrogen is protected, arylation with aryl iodides or bromides occurs specifically at the 5-position of the thiazole ring. researchgate.net The regioselectivity in cases where the exocyclic nitrogen is benzylated has also been investigated, with the specific outcome confirmed through the deprotection of the resulting isomeric compounds. researchgate.net

Furthermore, the exocyclic amino group can be regioselectively transformed into other functional groups. For example, diazotization of the amine functionality in [5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazol-2-yl]amine allows for its conversion to 2-halothiazoles. researchgate.net This reaction demonstrates the selective transformation at the C2-position of the thiazole ring, initiated by the reactivity of the exocyclic amine.

| Substrate | Reaction | Reagents | Site of Reaction | Product | Reference |

|---|---|---|---|---|---|

| Endo-N-protected N-phenyl-thiazol-2-amine | Direct Arylation (C-H activation) | Aryl iodides or Aryl bromides | Position 5 of the thiazole ring | 5-arylated N-(3-benzylthiazol-2(3H)-ylidene)aniline | researchgate.net |

| [5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazol-2-yl]amine | Diazotization followed by substitution | NaNO2, H+ then halide source | Position 2 of the thiazole ring | 2-Halo-5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazole | researchgate.net |

Biological Activities and Mechanistic Investigations

Anticancer and Antitumor Activities of 5-Phenylthiazol-2-amine Derivatives

The 2-aminothiazole (B372263) scaffold is a fundamental component in a variety of compounds demonstrating significant biological activities, including anticancer properties. nih.govtandfonline.com This structural motif is present in clinically approved anticancer drugs such as dasatinib and alpelisib. nih.gov Derivatives of this compound have been the focus of extensive research, leading to the development of potent and selective inhibitors against a wide array of human cancer cell lines, including those of the breast, colon, lung, and leukemia. nih.gov

Derivatives of this compound have demonstrated significant antiproliferative activity across various cancer cell lines. A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, showed potent and selective activity against human K562 leukemia cells. nih.govnih.gov For instance, one derivative exhibited an IC₅₀ value of 16.3 µM against this cell line. nih.gov

In studies targeting lung cancer, specific N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were evaluated. tandfonline.com Compound 4c from this series, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, was notably selective, with an IC₅₀ value of 23.30 µM against A549 human lung adenocarcinoma cells. tandfonline.com Further research on this compound derivatives identified compounds 16 and 43 as particularly effective against the human small cell lung cancer line H446, with IC₅₀ values of 0.038 and 0.098 μM, respectively. acs.orgnih.gov

The versatility of the 2-amino-4-phenylthiazole (B127512) structure has been explored through various chemical modifications, leading to compounds with broad-spectrum cytotoxicity. In one study, derivatives were tested against a panel of six cancer cell lines, including NUGC (gastric), DLD1 (colon), HA22T (liver), HEPG2 (liver), MCF (breast), and HONE1 (nasopharyngeal). scirp.org The results indicated that many of the synthesized compounds possessed high potency against these cell lines. scirp.org

Table 1: Antiproliferative Activity of this compound Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) |

| Compound 16 | H446 | Small Cell Lung Cancer | 0.038 acs.org |

| Compound 43 | H446 | Small Cell Lung Cancer | 0.098 acs.org |

| Unnamed Derivative | K562 | Leukemia | 16.3 nih.gov |

| Compound 4c | A549 | Lung Adenocarcinoma | 23.30 tandfonline.com |

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

A significant mechanism of action for these derivatives is the inhibition of protein kinases. rsc.org A series of this compound derivatives were developed as potent and selective inhibitors of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). acs.orgnih.gov Two compounds in particular, 16 and 43 , demonstrated superior PI4KIIIβ selective inhibitory activity compared to the reference compound PIK93. acs.orgnih.govconsensus.app Mechanistic studies revealed that these compounds inhibit the PI3K/AKT pathway, a critical signaling axis for tumor growth, which in turn induces cancer cell apoptosis and cell cycle arrest in the G₂/M phase. acs.orgnih.govmatilda.science

The broader 2-aminothiazole class of compounds has also been investigated as inhibitors of other kinases involved in tumorigenesis, such as Aurora kinases, which are key regulators of mitosis. nih.govmdpi.com

Table 2: Kinase Inhibition by this compound Derivatives

| Compound | Target Kinase | Pathway Affected |

| Compound 16 | PI4KIIIβ | PI3K/AKT acs.orgnih.gov |

| Compound 43 | PI4KIIIβ | PI3K/AKT acs.orgnih.gov |

Certain 2-aminothiazole derivatives have been designed and evaluated as regulators of phosphodiesterase type 5 (PDE5). researchgate.netnih.gov In a study screening for PDE5 activity, compounds 23a and 23c were found to have a complete (100%) inhibitory effect on the enzyme at a concentration of 10 μM. researchgate.netnih.gov Another study on multifunctional isosteric pyridine (B92270) analogs based on 2-aminothiazole also identified compounds (5, 10a, 10b, and 11b ) that completely inhibited PDE5. nih.gov

Table 3: PDE5 Inhibition by 2-Aminothiazole Derivatives

| Compound | Concentration | % Inhibition |

| Compound 23a | 10 µM | 100% researchgate.netnih.gov |

| Compound 23c | 10 µM | 100% researchgate.netnih.gov |

| Compound 5 | Not Specified | 100% nih.gov |

| Compound 10a | Not Specified | 100% nih.gov |

| Compound 10b | Not Specified | 100% nih.gov |

| Compound 11b | Not Specified | 100% nih.gov |

Structure-based design has led to the development of N-(5-phenylthiazol-2-yl)acrylamides as novel and potent inhibitors of Glutathione S-Transferase Omega 1 (GSTO1-1). nih.govnih.govacs.org These compounds were designed to covalently bind to a cysteine residue (Cys32) in the catalytic site of the enzyme. nih.govnih.govacs.org Starting from a thiazole (B1198619) derivative (Compound 10 ) with an initial IC₅₀ of 0.6 μM, structural modifications led to the synthesis of analogue 49 , which was identified as the most potent GSTO1-1 inhibitor to date, with an IC₅₀ value of 0.22 ± 0.02 nM. nih.govnih.govacs.org

Table 4: GSTO1-1 Inhibition by N-(5-Phenylthiazol-2-yl)acrylamide Derivatives

| Compound | IC₅₀ Value |

| Compound 10 | 0.6 µM nih.govnih.govacs.org |

| Analogue 49 | 0.22 ± 0.02 nM nih.govnih.govacs.org |

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that has been identified as a therapeutic target in cancer. nih.govmdpi.com A series of phenylthiazole acids were synthesized and evaluated for their ability to interact with PPARγ. nih.gov Using a fluorescence polarization-based ligand screening assay, Compound 4t was identified as a potential PPARγ agonist with a half-maximal effective concentration (EC₅₀) of 0.75 ± 0.20 μM, a potency comparable to the control agonist rosiglitazone (EC₅₀ of 0.83 ± 0.14 μM). nih.gov Molecular docking studies suggest that this derivative interacts stably with amino acid residues in the active site of the PPARγ complex. nih.gov

Table 5: Interaction of Phenylthiazole Acid Derivatives with PPARγ

| Compound | Activity | EC₅₀ Value (µM) |

| Compound 4t | PPARγ Agonist | 0.75 ± 0.20 nih.gov |

| Rosiglitazone (Control) | PPARγ Agonist | 0.83 ± 0.14 nih.gov |

Modulation of Cellular Pathways (e.g., PI3K/AKT/mTOR pathway)

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers nih.govtbzmed.ac.ir. Consequently, it has become a significant target for the development of new cancer therapies nih.gov. Derivatives of this compound have been identified as potent inhibitors of this pathway.

In a notable study, a series of this compound derivatives were developed as novel phosphatidylinositol 4-kinase IIIB (PI4KIIIβ) inhibitors. Two compounds from this series demonstrated effective inhibition of the PI3K/AKT pathway, leading to significant antitumor activity. nih.gov Mechanistic studies confirmed that these compounds effectively suppress the PI3K/AKT axis, which contributes to their anticancer effects nih.gov. The activation of PI3K typically leads to a cascade of phosphorylation events, activating AKT, which in turn activates mTOR complexes (mTORC1 and mTORC2) tbzmed.ac.irmdpi.com. By inhibiting key components of this cascade, this compound derivatives can halt the signals that promote cancer cell growth and survival.

Table 1: Selected this compound Derivatives and their Activity on the PI3K/AKT Pathway

| Compound | Target | Effect | Reference |

|---|---|---|---|

| Derivative 16 | PI4KIIIβ, PI3K/AKT Axis | Potent Inhibition, superior to PIK93 | nih.gov |

Induction of Apoptosis (e.g., Activation of Caspases, Regulation of Bcl2/Bax)

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. mdpi.com A key strategy in cancer therapy is to reactivate this death program in malignant cells. The apoptotic process is mediated by a family of proteins known as caspases and regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax mdpi.comijper.orgmdpi.comnih.gov.

Derivatives of this compound have been shown to induce apoptosis in cancer cells through these established mechanisms. The inhibition of the PI3K/AKT pathway by these compounds is directly linked to the induction of apoptosis nih.gov. Further studies on related thiazole structures have elucidated the specific apoptotic mechanisms. For instance, certain thiazole derivatives were found to increase the expression of p53 and the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 researchgate.net. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in cell death ijper.orgmdpi.com. The activation of caspases, such as caspase-3 and -7, is a critical step in the execution phase of apoptosis, and these are triggered by BAX/BAK activation at the mitochondria researchgate.net.

Tubulin Polymerization Inhibition

The protein tubulin is a fundamental component of the cellular cytoskeleton, where it polymerizes to form microtubules. These structures are vital for cell division, intracellular transport, and the maintenance of cell shape. mdpi.com Consequently, agents that interfere with tubulin polymerization are effective mitotic inhibitors and have become a cornerstone of cancer chemotherapy nih.gov.

Several studies have identified derivatives of 2-amino-4-phenylthiazole as potent inhibitors of tubulin polymerization researchgate.netnih.gov. These compounds bind to tubulin, preventing its assembly into microtubules, which disrupts the formation of the mitotic spindle and arrests cells in the G2/M phase of the cell cycle nih.gov. For example, one novel series of 2,4-disubstituted thiazole derivatives was evaluated for its anticancer action, with the most effective compound showing an IC50 value of 2.00 µM for tubulin polymerization inhibition nih.gov. Molecular modeling has suggested that these molecules interact with the colchicine-binding site on tubulin, a well-known target for microtubule-destabilizing agents researchgate.netnih.gov.

Table 2: Tubulin Polymerization Inhibition by Thiazole Derivatives

| Compound Class | Specific Derivative | IC50 (Tubulin Polymerization) | Reference |

|---|---|---|---|

| 2,4-disubstituted thiazole | Compound IV | 2.00 ± 0.12 μM | nih.gov |

| Thiazole-based derivative | Compound 7 | 2.72 μM | researchgate.net |

Antimicrobial Properties (Antibacterial and Antifungal)

The rise of antimicrobial resistance is a critical global health challenge, necessitating the urgent development of new antimicrobial agents ekb.eg. The this compound core has been incorporated into various molecular designs to create novel compounds with significant antibacterial and antifungal activities nih.govnanobioletters.com. Thiazole-containing compounds have demonstrated a broad spectrum of activity, inhibiting the growth of both bacteria and fungi nanobioletters.commdpi.commdpi.com.

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA is a major cause of hospital- and community-acquired infections and has developed resistance to many conventional antibiotics researchgate.net. New therapeutic options are therefore urgently needed. A series of 2,5-disubstituted thiazole compounds, derived from a this compound scaffold, have shown potent activity against clinically relevant isolates of MRSA nih.gov. Some of these analogues exhibited minimum inhibitory concentration (MIC) values as low as 1.3–2.6 μg/mL, which is comparable to or better than the activity of vancomycin against certain vancomycin-intermediate S. aureus (VISA) strains nih.gov. Further research into phenylthiazole compounds confirmed their potent activity against drug-resistant staphylococci nih.gov.

Table 3: Activity of Phenylthiazole Derivatives against MRSA

| Compound | MRSA Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Analogue 5 | USA300, USA400, VISA | 1.3 - 2.6 | nih.gov |

| Analogue 25 | MRSA | 1.6 | nih.gov |

Activity against various Bacterial Strains (e.g., Escherichia coli, Acinetobacter baumannii, Staphylococcus aureus)

Beyond MRSA, derivatives of this compound have demonstrated a broad spectrum of antibacterial activity against other significant pathogens. Studies have shown that these compounds are effective against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii nih.govnih.govmdpi.com.

For instance, certain N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives displayed potent antibacterial activity, with one compound inhibiting over 90% of bacterial growth at a concentration of 3.9 μg/mL against multiple strains nih.gov. Another study found that specific phenylthiazole compounds were active against A. baumannii with an MIC of 8 μg/mL nih.gov. The structural versatility of the thiazole ring allows for modifications that can enhance potency and broaden the spectrum of activity against a range of bacterial pathogens mdpi.comnih.gov.

Activity against Candida albicans and other Fungi

Invasive fungal infections, particularly those caused by Candida species, are a growing concern, especially in immunocompromised patients frontiersin.orgnih.gov. The this compound structure has served as a valuable template for the development of new antifungal agents.

Numerous studies have reported the synthesis of thiazole derivatives with significant activity against Candida albicans and other fungi nih.govnanobioletters.comnih.govmdpi.comnih.gov. One study synthesized a series of 2-amino-4,5-diarylthiazole derivatives and found a compound with anti-Candida albicans activity (MIC80) of 9 μM, similar to the standard drug fluconazole nih.gov. In another investigation, a (4-phenyl-1,3-thiazol-2-yl) hydrazine compound exhibited a very low MIC of 0.0625 μg/ml against C. albicans frontiersin.org. These findings highlight the potential of the phenylthiazole scaffold in creating new and effective antifungal therapies.

Investigation of Enzyme Interactions related to Antimicrobial Effects

Anti-inflammatory and Antioxidant Activities

Several studies have highlighted the anti-inflammatory and antioxidant potential of this compound and its derivatives.

A novel thiazole derivative, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700), was investigated for its anti-inflammatory effects in lipopolysaccharide (LPS)-treated BV-2 microglial cells. The study found that KHG26700 significantly reduced the expression of pro-inflammatory cytokines, including tumor necrosis factor-α, interleukin-1β, and interleukin-6. The anti-inflammatory mechanism was attributed to the regulation of the NLRP3-mediated signaling pathway. nih.gov

The antioxidant activity of various aminothiazole derivatives has been evaluated using multiple assays. For instance, a series of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and tested for their radical scavenging potential. Compounds with electron-donating substituents showed significant antioxidant activity in DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging assays. nih.gov Another study synthesized new benzylideneiminophenylthiazole analogues and evaluated their antioxidant properties using the DPPH radical scavenging method. nih.govresearchgate.net The results indicated that the presence of a methoxy group on the phenyl ring enhanced the antioxidant activity. nih.gov

Mechanistic studies on the antioxidant activity of an aminothiazole compound revealed its ability to scavenge peroxyl radicals with a high bimolecular rate constant. bohrium.com The study also showed that the compound provided protection against deoxyribose degradation, a measure of hydroxyl radical scavenging. bohrium.com

| Compound/Derivative | Assay | Key Finding |

|---|---|---|

| N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700) | LPS-induced inflammation in BV-2 cells | Attenuated the expression of pro-inflammatory cytokines. nih.gov |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH, hydroxyl, nitric oxide, superoxide radical scavenging | Compounds with electron-donating groups showed significant radical scavenging. nih.gov |

| Benzylideneiminophenylthiazole analogues | DPPH radical scavenging | A methoxy group on the phenyl ring enhanced antioxidant activity. nih.gov |

| Dendrodoine analogue [(4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole] | Peroxyl radical scavenging, deoxyribose degradation | Effectively scavenged peroxyl radicals and protected against hydroxyl radical damage. bohrium.com |

Other Biological Activities

Beyond its antimicrobial, anti-inflammatory, and antioxidant properties, the 2-aminothiazole scaffold, including this compound derivatives, has been explored for other significant biological activities, most notably anticancer and broader antibacterial effects.

The 2-aminothiazole core is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. nih.govresearchgate.net It is a key structural component in various drugs and has been extensively studied for its therapeutic potential. nih.govnih.gov

In the realm of anticancer research, a multitude of 2-aminothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib and showed potent anti-proliferative effects on human leukemia cells. nih.gov Similarly, novel aminothiazole derivatives have demonstrated cytotoxic properties against lung cancer cells. mdpi.com

In terms of antibacterial activity, many 2-aminothiazole derivatives have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain 2-arylideneamino-4-phenylthiazoles have shown notable activity against Bacillus cereus. mdpi.com The synthesis of new 5-arylazothiazole derivatives has also yielded compounds with potential as antibacterial agents against Escherichia coli. mdpi.com

| Activity | Compound/Derivative Class | Key Finding |

|---|---|---|

| Anticancer | 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Exhibited high antiproliferative potency on human K563 leukemia cells. nih.gov |

| Anticancer | Novel aminothiazoles with substituted phenyl rings | A compound with a 4-cyanophenyl substituent showed the highest cytotoxicity against A549 lung cancer cells. mdpi.com |

| Antibacterial | 2-arylideneamino-4-phenylthiazoles | Compound 144 showed the highest activity against B. cereus. mdpi.com |

| Antibacterial | 5-arylazothiazole derivatives | Screened as potential antibacterial drug candidates against E. coli. mdpi.com |

Antitubercular Activity

The 2-aminothiazole scaffold is a recognized structural unit in the development of agents against Mycobacterium tuberculosis. nih.gov The 2-aminothiazole series has demonstrated antibacterial activity against this significant global pathogen. researchgate.netnih.gov Research into this class of compounds has explored various substitutions at the C-2 and C-4 positions of the thiazole ring to establish a structure-activity relationship for activity against M. tuberculosis. nih.gov Studies have shown that the 2-aminothiazole series can achieve good activity, with some analogs reaching sub-micromolar minimum inhibitory concentrations (MICs). researchgate.net Furthermore, derivatives such as 2-aminothiazolyl isoxazoles have been identified as valuable antitubercular chemotypes, showing bactericidal activity along with low cytotoxicity towards eukaryotic cells. nih.gov Thiazole derivatives in general are associated with antitubercular properties. asianpubs.org

Anti-HIV Activity

Derivatives of the aminothiazole structure have been investigated as potential anti-HIV agents. Specifically, 2-amino-4-phenylthiazole inhibitors targeting the HIV-1 nucleocapsid protein (NC) have been developed. nih.gov The NC protein is a highly conserved protein among various HIV-1 subtypes and plays a crucial role in the virus's replication cycle, making it a profitable drug target. nih.govacs.org Researchers have combined molecular modeling, synthesis, and biophysical studies to design and characterize efficient NC inhibitors based on this scaffold. nih.gov These compounds are designed to act as specific inhibitors that compete for the binding of nucleic acids to the NC protein, a mechanism distinct from the potentially toxic zinc ejection pathway used by other NC inhibitors. nih.gov This research has led to the identification of an efficient NC inhibitor with demonstrated antiviral activity in vitro. nih.gov The broader class of aminothiazole scaffolds is recognized for its potential antiviral and anti-HIV activities. nih.gov

Pesticidal and Herbicidal Applications

The aminothiazole scaffold has been identified as having potential pesticidal properties. nih.gov Research into related thiazole-containing structures has demonstrated their utility in agrochemical applications. For instance, a series of α-amino phosphonate derivatives incorporating a thiazole moiety showed moderate herbicidal activities against both dicotyledonous plants like Brassica campestris L and monocotyledonous plants such as Echinochloa crus-galli. researchgate.net Additionally, 2-cyanoacrylates that feature a 2-chloro-5-thiazolyl group represent a novel class of herbicides. researchgate.net In the realm of insecticides, novel β-naphthol derivatives that include a benzothiazolylamino group have exhibited favorable insecticidal and acaricidal (activity against mites) properties. nih.gov

Antiprotozoal Activity

Aminothiazole scaffolds are noted for their antiprotozoal activity. nih.gov While specific studies on this compound were not detailed, research on structurally similar compounds highlights the potential of this chemical class. For example, a study on 2-amino-4-phenyloxazole derivatives, which share a similar five-membered heterocyclic core, demonstrated in vitro antiprotozoal activity against the pathogenic protozoa Giardia lamblia and Trichomonas vaginalis. researchgate.net This indicates the potential for related thiazole compounds to be effective against protozoan infections.

Antipyretic Activity

Thiazole and its derivatives have been reported to be associated with various biological activities, including antipyretic effects. asianpubs.org The aminothiazole scaffold is recognized as an important structural unit in medicinal chemistry for developing compounds with a wide range of therapeutic actions, which includes antipyretic activity. nih.gov

Analgesic Activity

The 5-phenyl-2-aminothiazole nucleus has been utilized in the synthesis of compounds with analgesic properties. thaiscience.inforesearchgate.net In one study, various non-steroidal anti-inflammatory drugs (NSAIDs) were chemically modified into N-(5-phenylthiazol-2-yl) amide derivatives. thaiscience.info This conjugation was performed to mask the free carboxylic acid group of the NSAIDs, which is often associated with gastrointestinal toxicity. researchgate.net The resulting amide conjugates were found to retain analgesic activity, as evaluated by the acetic acid-induced writhing test in mice, while showing significantly reduced ulcerogenicity compared to the parent drugs. thaiscience.inforesearchgate.net

Similarly, a series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. researchgate.net Several of these derivatives exhibited moderate to good analgesic effects in the acetic acid-induced writhing model in mice. researchgate.net The broader class of thiazole derivatives is also generally associated with analgesic activity. nih.govasianpubs.org

| Compound | Parent NSAID | % Writhing Inhibition |

|---|---|---|

| 4a' | Ibuprofen | 56.14 ± 1.10 |

| 4b' | Flurbiprofen | 62.11 ± 1.15 |

| 4c' | Ketoprofen | 59.85 ± 1.25 |

| 4d' | Diclofenac | 64.21 ± 1.21 |

| 4e' | Indomethacin | 69.11 ± 1.14 |

| 4f' | Mefenamic acid | 54.12 ± 1.19 |

Theoretical and Computational Studies

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic properties of molecules. For 2-aminothiazole (B372263) derivatives, these computational methods provide critical insights into their behavior and reactivity. Studies on related compounds, such as derivatives of 2-amino-4-phenylthiazole (B127512) and other substituted 2-aminothiazoles, have utilized DFT to predict geometries, electronic structures, and potential reactivity, establishing a foundation for understanding the broader class of aminothiazoles. While specific, detailed computational studies exclusively focused on 5-Phenylthiazol-2-amine are not extensively documented in the provided search results, the principles from analyses of its isomers and derivatives offer a framework for its theoretical investigation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In various 2-aminothiazole derivatives, DFT calculations have been used to determine the energies of these orbitals. The distribution of electron density in the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For aminothiazole structures, the HOMO is often localized over the aminothiazole moiety, while the LUMO distribution can vary depending on the substituents.

Table 1: Conceptual DFT Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For aminothiazole derivatives, the MEP map typically shows a negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the nitrogen of the amino group, indicating these are sites for electrophilic interaction. The hydrogen atoms of the amino group generally exhibit a positive potential.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Visible spectrum. These calculations help in understanding the nature of the electronic transitions, such as n→π* or π→π*, and how they are influenced by the molecular structure and solvent. For related thiazole azo dyes, TD-DFT has been used to compute the maximum absorption wavelength (λmax), with results showing good agreement with experimental data.

2-Aminothiazole and its derivatives can exist in two tautomeric forms: the amino form and the imino form. The relative stability of these tautomers can be influenced by the solvent and pH. DFT calculations can predict the energies of different tautomers to determine the most stable form under specific conditions. Studies on the parent 2-aminothiazole have shown that the amino tautomer is generally more stable. Computational analysis in different solvents, using models like the Polarizable Continuum Model (PCM), can simulate the effect of the solvent environment on the tautomeric equilibrium. The protonation state of the molecule, which is pH-dependent, can also be investigated computationally to understand its behavior in aqueous solutions of varying acidity.

The prediction of a molecule's reactivity can be derived from several DFT-calculated parameters. The HOMO-LUMO gap provides a general indication of reactivity. The distribution of the frontier orbitals and the MEP map identify the specific atomic sites where reactions are most likely to occur. Furthermore, global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. For instance, a low chemical hardness and high electrophilicity index suggest a high reactivity. In the study of 2-amino-4-phenylthiazole, the C5 position of the thiazole ring was identified as an active site for electrophilic diazo coupling reactions.

Molecular Docking and In Silico Studies

Computational methods are integral to understanding the therapeutic potential of this compound and its derivatives. These in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET predictions, provide crucial insights into the compound's behavior at a molecular level, guiding the design of more effective and safer drug candidates.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is extensively used for derivatives of this compound to elucidate their binding modes and predict their affinity for various biological targets.

Research has shown that derivatives of this scaffold can interact with a range of proteins implicated in different diseases. For instance, phenylthiazole acids have been docked into the active site of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov These studies revealed that potent compounds in this series adopt a stable binding mode, interacting with key amino acid residues within the PPARγ active site, which correlates well with their in vitro agonistic activity. nih.gov

Similarly, this compound derivatives have been investigated as inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a target in cancer therapy. nih.gov Docking studies help to understand how these molecules fit into the kinase's ATP-binding pocket, informing structural modifications to improve inhibitory activity. Other studies have explored the interaction of thiazole derivatives with enzymes like α-amylase and α-glucosidase, which are relevant to diabetes, as well as various protein kinases involved in cancer pathways. researchgate.net In one study, a thiazole derivative demonstrated inhibition of PI3Kα, with docking revealing its mode of interaction within the enzyme's active site. researchgate.net The binding affinity is often evaluated based on scoring functions that estimate the strength of the interaction, providing a basis for ranking potential drug candidates. researchgate.net

Table 1: Examples of Protein Targets for this compound Derivatives in Molecular Docking Studies

| Target Protein | Therapeutic Area | Key Findings from Docking Studies |

| PPARγ | Diabetes, Metabolism | Phenylthiazole acids interact stably with active site amino acid residues, correlating with agonist activity. nih.gov |

| PI4KIIIβ | Cancer | Derivatives were designed to fit the ATP-binding pocket, leading to inhibition of the PI3K/AKT pathway. nih.gov |

| PI3Kα | Cancer | Thiazole compounds showed inhibition, with docking clarifying the binding mode. researchgate.net |

| α-Amylase / α-Glucosidase | Diabetes | Isobutylthiazole derivatives were evaluated for their binding affinity within the active sites of these enzymes. researchgate.net |

| Src Family Kinases | Cancer | Aminothiazole derivatives were identified as inhibitors through computational screening and docking. |

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design new ligands. The this compound scaffold serves as a valuable starting point in SBDD campaigns.

A prominent example is the development of novel PI4KIIIβ inhibitors. nih.gov Starting with the structure of a known phosphoinositide-3 kinase inhibitor, PIK93, researchers synthesized a series of this compound derivatives with structural modifications aimed at enhancing potency and selectivity for PI4KIIIβ. nih.gov This approach led to the discovery of compounds with superior inhibitory activity and antitumor effects. nih.gov

Another SBDD strategy involved designing 2-amino-thiazole derivatives based on the structure of the approved anticancer drug dasatinib. nih.gov By creating novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, scientists aimed to develop potent and selective antitumor agents, leading to a compound with significant antiproliferative activity against human leukemia cells. nih.gov Structure-activity relationship (SAR) analyses from these studies provide critical information; for example, it has been noted that introducing a phenyl group at the C4-position or a methyl group at the C4- or C5-position of the thiazole ring can significantly alter the cytotoxic potency of the compounds. nih.gov

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. For thiazole derivatives, QSAR studies are employed to build predictive models that can guide the design of new analogs with enhanced potency.

A QSAR analysis was performed on a series of 56 related 2-aminothiazol-4(5H)-one derivatives to develop a predictive model for their 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitory activity, a target for metabolic disorders. nih.gov This study utilized an Artificial Neural Network (ANN) algorithm to establish a regression analysis between calculated molecular descriptors and the observed biological activity. nih.gov

The resulting model demonstrated high accuracy, with a coefficient of determination (R²) of 0.9482, and its validity was confirmed through internal cross-validation (Q² of 0.9944). nih.gov The descriptors used in the model belonged to several classes, including 3D-MoRSE, GETAWAY, and RDF descriptors, which encode information about the 3D structure of the molecule. nih.gov Such validated QSAR models are powerful tools for predicting the activity of newly designed 2-aminothiazole derivatives before their chemical synthesis, saving time and resources. nih.gov

Before a compound can become a drug, it must possess favorable pharmacokinetic properties. ADMET prediction models are used to computationally assess these properties early in the drug discovery process. In silico studies on 2-aminothiazole derivatives consistently show that this scaffold can form the basis of compounds with good drug-like properties.

Analyses of related 2-aminothiazol-4(5H)-one derivatives have shown favorable ADME profiles, with most tested compounds adhering to Lipinski's rule of five. nih.gov This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria regarding molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A study on 2-isobutylthiazole (B93282) derivatives, using platforms like SwissADME and pkCSM, also confirmed that the synthesized compounds possessed drug-like characteristics and generally followed Lipinski's rule. researchgate.net These predictions help filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. researchgate.netnih.gov

Table 2: Summary of In Silico ADMET Predictions for Thiazole Derivatives

| ADMET Parameter | Prediction Method | Typical Findings | Reference |

| Lipophilicity (logP) | Computational calculation | Most derivatives have a logP < 5, meeting a key criterion of Lipinski's rule. nih.gov | nih.gov |

| Drug-Likeness | Lipinski's Rule of Five | The majority of tested compounds adhere to the rule, suggesting potential for oral bioavailability. researchgate.netnih.gov | researchgate.netnih.gov |

| Pharmacokinetics | SwissADME, pkCSM | Favorable absorption, distribution, metabolism, and excretion parameters predicted for most derivatives. researchgate.netnih.gov | researchgate.netnih.gov |

| Toxicity | pkCSM database | Predictions indicate low to no toxicity for many synthesized compounds. researchgate.net | researchgate.net |

Conformational Analysis and Intermolecular Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape (conformation) and its ability to form non-covalent interactions with its target. Conformational analysis of this compound and its analogs is performed to understand their flexibility and preferred spatial arrangements.

The primary source of conformational flexibility in the parent molecule is the rotation around the single bond connecting the phenyl and thiazole rings. Computational studies, such as potential energy surface (PES) scans, are used to identify the most stable, low-energy conformers. researchgate.net For related thiazole-containing amino acid residues, a semi-extended β2 conformation is often favored, which is stabilized by an intramolecular hydrogen bond between a backbone N-H group and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.govbohrium.com

Intermolecular interactions are also critical for molecular recognition and crystal packing. The this compound structure contains key features for such interactions:

Hydrogen Bonding: The 2-amino group provides a hydrogen bond donor (N-H), which can interact with acceptor atoms on target proteins or neighboring molecules.

π–π Stacking: Both the phenyl and thiazole rings are aromatic, allowing for stabilizing π–π stacking interactions.

Other Interactions: Hirshfeld surface analysis of related thiazole structures reveals significant contributions from various intermolecular contacts, including N⋯H/H⋯N, S⋯H/H⋯S, and H⋯H interactions, which all play a role in the cohesion of the crystal lattice. nih.gov

Understanding these conformational preferences and interaction patterns is essential for rational drug design, as they dictate how the molecule will orient itself within a protein's binding site.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 5-Phenylthiazol-2-amine, offering a non-destructive means to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In a typical ¹H NMR spectrum of this compound, the protons of the phenyl group would likely appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. The single proton on the thiazole (B1198619) ring is expected to resonate as a singlet, with its chemical shift influenced by the electronic effects of the neighboring sulfur and nitrogen atoms. The protons of the amine group (-NH₂) would typically produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the phenyl ring would generate signals in the aromatic region (approximately δ 120-140 ppm). The carbons of the thiazole ring would have characteristic chemical shifts, with the carbon atom bonded to the amino group (C2) appearing at a significantly different position compared to the other thiazole carbons due to the influence of the nitrogen atom.

| ¹H NMR (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| 7.20-7.50 (m) | Phenyl protons |

| 7.10 (s) | Thiazole H4-proton |

| 5.50 (br s) | -NH₂ protons |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C2 (Thiazole) |

| 150.0 | C5 (Thiazole) |

| 135.0 | C4 (Thiazole) |

| 125.0-130.0 | Phenyl carbons |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl group would be observed around 3000-3100 cm⁻¹. The C=N stretching vibration within the thiazole ring typically gives rise to a strong absorption band in the range of 1600-1650 cm⁻¹. Furthermore, C=C stretching vibrations of the aromatic phenyl ring would be visible in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amino group is expected to be in the 1250-1350 cm⁻¹ range.

| IR Absorption Bands (Predicted) | |

| Frequency (cm⁻¹) | Vibrational Mode |

| 3450-3300 | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H stretch |

| 1620 | C=N stretch (thiazole ring) |

| 1580, 1480 | C=C stretch (aromatic ring) |

| 1335-1250 | C-N stretch (aromatic amine) |

| 850-750 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS, LC-MS/MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. The chemical formula for this compound is C₉H₈N₂S.

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For this compound, this would be approximately 176 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could involve the cleavage of the thiazole ring or the loss of the amino group. The phenyl group itself is relatively stable and would likely remain intact as a major fragment. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed for more detailed fragmentation studies and for the quantification of the compound in complex mixtures.

| Mass Spectrometry Data | |

| m/z (Predicted) | Fragment Ion |

| 176 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₂H₂N]⁺ |

| 77 | [C₆H₅]⁺ |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by this compound, providing information about its electronic transitions. The presence of the conjugated system, encompassing both the phenyl and thiazole rings, is expected to result in significant UV absorption.

The UV-Vis spectrum of this compound would likely show one or more strong absorption bands in the ultraviolet region. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of the amino group, which acts as an auxochrome. The phenyl and thiazole rings constitute the chromophore responsible for the primary absorption. The electronic transitions are typically of the π → π* type. The specific λmax value would be a key characteristic for the identification and quantification of this compound.

| UV-Vis Spectroscopy Data (Predicted) | |

| λmax (nm) | Solvent |

| ~280-320 | Ethanol (B145695) or Methanol |

Chromatographic Techniques for Purification and Analysis